Demethoxyaflatoxin B2, (+/-)-
Description
Significance within Mycotoxin Analogues Research
The significance of Demethoxyaflatoxin B2, (+/-)- lies in its utility for investigating structure-activity relationships among the aflatoxin group of mycotoxins. The toxicity of aflatoxins is highly dependent on their chemical structure, particularly the presence of the bifuran ring system and other functional groups. frontiersin.org By systematically modifying the structure of a parent mycotoxin, researchers can probe the contribution of specific moieties to its biological activity. The absence of the methoxy (B1213986) group in Demethoxyaflatoxin B2, (+/-)- allows for a direct assessment of this group's role in the toxicological profile of aflatoxin B2.
Rationale for Academic Inquiry into Demethoxyaflatoxin B2, (+/-)-
Academic inquiry into Demethoxyaflatoxin B2, (+/-)- is driven by several key research questions. A primary motivation is to elucidate the role of the methoxy group in the toxicity of aflatoxins. mdpi.com Studies on the degradation of aflatoxins have shown that the removal or modification of the methoxy group can lead to a significant reduction in toxicity. mdpi.com Therefore, synthesizing and studying Demethoxyaflatoxin B2, (+/-)- provides a valuable tool for comparative toxicology studies. By comparing the biological effects of aflatoxin B2 with its demethoxylated analogue, scientists can gain a clearer understanding of the structural determinants of aflatoxin toxicity. Furthermore, the synthesis of such analogues is essential for developing analytical standards and for creating less toxic template molecules for use in the development of selective binding materials for mycotoxin detection. usda.gov
Overview of Research Areas for Demethoxyaflatoxin B2, (+/-)-
Research involving Demethoxyaflatoxin B2, (+/-)- primarily falls into the areas of chemical synthesis and its potential application in toxicological and analytical studies.
The synthesis of Demethoxyaflatoxin B2, (+/-)- has been achieved through multi-step chemical processes. A direct synthesis route has been reported, providing a flexible pathway that could be adapted to produce other analogues for toxicological analysis.
While extensive toxicological data for Demethoxyaflatoxin B2, (+/-)- is not widely available in public literature, its primary role in research is as a comparative tool. Its study contributes to the broader understanding of how structural modifications, such as the removal of a methoxy group, impact the toxicity of aflatoxins. This is a critical aspect of mycotoxin research, aiding in the development of risk assessment models and detoxification strategies.
In the field of analytical chemistry, synthetic analogues like Demethoxyaflatoxin B2, (+/-)- have potential uses. They can serve as internal standards in analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are commonly used for the detection and quantification of mycotoxins in food and feed samples. nih.gov
Data Tables
Table 1: Key Aflatoxin Compounds and Their Significance
| Compound | Natural/Synthetic | Key Structural Feature | Research Significance |
| Aflatoxin B1 | Natural | Unsaturated terminal furan (B31954) ring | Most potent natural carcinogen in its class. mdpi.com |
| Aflatoxin B2 | Natural | Saturated terminal furan ring | Less toxic than Aflatoxin B1. researchgate.net |
| Demethoxyaflatoxin B2, (+/-)- | Synthetic | Lacks the methoxy group of Aflatoxin B2 | Used to study structure-activity relationships. |
| Aflatoxin G1 | Natural | Contains a six-membered lactone ring | Exhibits toxic and carcinogenic properties. researchgate.net |
| Aflatoxin G2 | Natural | Saturated furan ring and six-membered lactone | Less toxic than Aflatoxin G1. researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
135365-46-7 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
(3S,7R)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C16H12O5/c17-10-3-1-7-8-2-4-11-13(9-5-6-19-16(9)20-11)14(8)21-15(18)12(7)10/h2,4,9,16H,1,3,5-6H2/t9-,16+/m0/s1 |
InChI Key |
BUDMEHGVRAOUAD-XXFAHNHDSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1C3=C(O2)C=CC4=C3OC(=O)C5=C4CCC5=O |
Canonical SMILES |
C1COC2C1C3=C(O2)C=CC4=C3OC(=O)C5=C4CCC5=O |
Origin of Product |
United States |
Synthetic Pathways and Analogous Compound Generation
Direct Racemic Synthesis Methodologies for Demethoxyaflatoxin B2, (+/-)-
Key Synthetic Intermediates and Precursors
The foundation of the synthesis relies on readily available starting materials that are strategically combined to build the core structures of the target molecule. The primary precursors and the key intermediates generated from them are crucial for the successful construction of the Demethoxyaflatoxin B2 skeleton.
The synthesis commences with two fundamental building blocks:
Cyclohexane-1,3-dione: This symmetrical diketone serves as the initial framework for what will become the aromatic A-ring and part of the B-ring of the aflatoxin structure.
2,3-Dihydrofuran (B140613): This vinyl ether is the key reactant for the formation of the fused furan (B31954) ring system characteristic of aflatoxins.
From these initial precursors, a critical intermediate is formed, which then undergoes further functionalization to prepare it for the subsequent key reactions.
| Precursor/Intermediate | Role in Synthesis |
| Cyclohexane-1,3-dione | Starting material for the furo[2,3-b]furan core |
| 2,3-Dihydrofuran | Reactant for the formation of the fused furan ring |
| Furo[2,3-b]furan adduct (Compound 12) | Core heterocyclic structure formed in the cyclization step |
| Ketone intermediate (Compound 16) | Functionalized furo[2,3-b]furan prepared for Michael addition |
| Keto ester (Compound 17) | Michael acceptor for the construction of the carbon skeleton |
| Diketo ester (Compound 18) | Product of the Michael addition, containing the complete carbon skeleton |
Silver-Mediated Furo[2,3-b]furan Cyclization Approaches
A pivotal step in the synthesis is the construction of the furo[2,3-b]furan core. This is achieved through a novel silver-mediated cyclization reaction. The reaction between cyclohexane-1,3-dione and 2,3-dihydrofuran in the presence of silver carbonate (Ag2CO3) or silver oxide (Ag2O) efficiently produces the tricyclic furo[2,3-b]furan system (referred to as compound 12 in the original synthesis) in yields ranging from 60-76%.
This reaction is believed to proceed through a radical mechanism. The silver salt likely acts as an oxidant, generating a radical intermediate from the diketone. This radical can then be trapped by the excess 2,3-dihydrofuran present in the reaction mixture to generate the fused furan ring system. This silver-mediated approach is a key innovation that allows for the direct and high-yield formation of the essential heterocyclic core of the aflatoxin structure.
Michael Addition Reactions for Carbon Skeleton Construction
With the furo[2,3-b]furan core in hand, the next critical phase is the construction of the remainder of the carbon skeleton. This is accomplished using a Michael addition reaction, a powerful tool for forming carbon-carbon bonds.
First, the furo[2,3-b]furan intermediate (compound 12) is converted to a more reactive ketone (compound 16) by reaction of its lithium enolate with MeSSO2Me. In the key carbon-carbon bond-forming step, the lithium enolate of this ketone (compound 16) acts as a Michael donor. It is added to a keto ester (compound 17), which serves as the Michael acceptor. This reaction, conducted at -78 °C, successfully constructs the entire carbon skeleton of Demethoxyaflatoxin B2 in the form of a diketo ester (compound 18), with a reported yield of 84%. This step is highly efficient and brings together the two main fragments of the molecule.
Stereochemical Control and Racemic Mixture Formation
The direct synthesis of Demethoxyaflatoxin B2 as described results in a racemic mixture, meaning it contains equal amounts of the (+) and (-) enantiomers. This lack of stereoselectivity is a direct consequence of the reaction conditions and mechanisms employed.
Acyclical Precursors: The key bond-forming reactions, particularly the Michael addition, involve the joining of achiral or rapidly racemizing intermediates. The enolate of ketone 16 and the keto ester 17 are both achiral.
Lack of Chiral Catalysts: The synthesis does not employ any chiral catalysts or reagents that would favor the formation of one enantiomer over the other. The silver carbonate used in the cyclization and the lithium base used in the Michael addition are achiral.
Diastereomeric Mixture Formation: The Michael addition creates new stereocenters. The nuclear magnetic resonance (NMR) spectrum of the resulting diketo ester (compound 18) indicated that it was a mixture of a number of diastereomers. This demonstrates that the reaction did not proceed with any significant facial selectivity, leading to a complex mixture of stereoisomers.
Subsequent cyclization and transformation of this diastereomeric mixture ultimately lead to the formation of the final product as a racemic pair of enantiomers. Achieving an enantioselective synthesis would require a different approach, such as the use of chiral catalysts to control the stereochemistry of the Michael addition or the cyclization steps.
Methodological Flexibility for Aflatoxin Analogue Synthesis
The synthetic pathway developed for racemic Demethoxyaflatoxin B2 is not limited to this specific molecule but offers significant flexibility for the synthesis of other aflatoxin analogues. This adaptability is a key advantage of the methodology, allowing for the generation of related compounds for further study.
The flexibility arises from the ability to modify the starting materials:
Varying the Diketone: By replacing cyclohexane-1,3-dione with other cyclic 1,3-dicarbonyl compounds, the aromatic A-ring of the final product can be modified. This could include different ring sizes or substitution patterns.
Modifying the Michael Acceptor: The keto ester (compound 17) used in the Michael addition can be altered. Changes to the ester group or the ketonic portion of this molecule would result in analogues with different functionalities on the E-ring.
This methodological flexibility has been demonstrated by the same research group in the formal synthesis of Aflatoxin M2. By starting with a substituted trimethoxybenzene derivative and employing a similar strategy involving the construction of the key rings, they were able to access an advanced intermediate for this related natural product. This underscores the potential of the core chemical reactions to be adapted for the synthesis of a variety of aflatoxin-related structures.
Exploration of Unnatural Aflatoxin Analogues via Related Chemical Reactions
The chemical principles underlying the synthesis of Demethoxyaflatoxin B2 can be extended to the creation of unnatural aflatoxin analogues, which are molecules that share the core structure of aflatoxins but possess substitution patterns or functional groups not found in nature. The synthesis of such compounds is of interest for structure-activity relationship studies and the development of potential biological probes or therapeutic agents.
The key reactions of the synthesis provide logical points for modification:
Alternative Cyclization Partners: The silver-mediated reaction could potentially be performed with substituted derivatives of 2,3-dihydrofuran. This would lead to analogues with modifications on the furan portion of the furo[2,3-b]furan core, a region critical for the biological activity of many aflatoxins.
Diverse Michael Donors and Acceptors: The Michael addition offers a broad scope for variation. By designing and synthesizing different Michael donors (analogues of ketone 16) and acceptors (analogues of keto ester 17), a wide array of unnatural analogues could be produced. For example, introducing different alkyl or aryl groups, or even heteroatoms, into these precursors would translate into novel structures in the final product.
While the primary literature has focused on the synthesis of naturally occurring aflatoxins, the robustness of the furo[2,3-b]furan formation and the Michael addition reaction provides a clear and logical pathway for the future exploration of novel, unnatural aflatoxin analogues. These synthetic endeavors would be crucial in probing the specific structural requirements for the biological effects of this important class of molecules.
Analytical Methodologies for Characterization and Detection in Research
Advanced Chromatographic Techniques for Aflatoxin Analogue Analysis
Chromatography is the cornerstone for the separation and detection of aflatoxin analogues. The choice of technique is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific analytical goal, such as quantification or structural confirmation.
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is one of the most established and widely used methods for the analysis of aflatoxins, including B2 analogues. thermofisher.comiaea.org This technique leverages the natural fluorescence of certain aflatoxins. Aflatoxin B2 and its analogues typically exhibit native blue fluorescence, which allows for their detection with high sensitivity without the need for chemical derivatization. iaea.orgmdpi.com In contrast, other aflatoxins like B1 and G1 require pre- or post-column derivatization to enhance their fluorescent signal. iaea.orglcms.cz
The separation is typically achieved using reverse-phase chromatography with a C18 column. chromatographyonline.com The mobile phase commonly consists of a mixture of water, methanol, and acetonitrile. lcms.czresearchgate.net This method is valued for its reliability and robustness in quantifying trace levels of these compounds in various samples. thermofisher.comchromatographyonline.com
Table 1: Representative HPLC-FLD Parameters for Aflatoxin Analysis
| Parameter | Value/Condition | Source(s) |
|---|---|---|
| Column | C18, (e.g., 100 x 3 mm; 3 µm) | lcms.cz |
| Mobile Phase | Isocratic mixture of water, methanol, and acetonitrile | lcms.cz |
| Detector | Fluorescence Detector (FLD) | iaea.org |
| Excitation λ | ~360 nm | lcms.czresearchgate.net |
| Emission λ | ~440-455 nm | lcms.cz |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and superior chromatographic resolution. mdpi.com This improvement is achieved by using columns packed with smaller particles (typically under 2 µm), which allows for more efficient separation. nih.govmedcraveonline.com When coupled with FLD, UPLC provides a highly sensitive method for aflatoxin analysis. nih.govmedcraveonline.com The increased resolution and speed enhance laboratory throughput and efficiency. nih.govwaters.com The use of a large volume flow cell in some UPLC fluorescence detectors can further enhance sensitivity, sometimes eliminating the need for derivatization for even the less fluorescent aflatoxins. waters.com
For unambiguous identification and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and increasingly common technique. mdpi.comtum.de This method combines the potent separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. lcms.cz After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then fragmented. Specific fragment ions are monitored, providing a high degree of certainty in compound identification, even in highly complex matrices. nih.gov LC-MS/MS is particularly valuable for the simultaneous analysis of multiple mycotoxins and for structural elucidation of unknown metabolites or analogues. mdpi.comlcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) is less frequently used for the direct analysis of aflatoxins because they are non-volatile and require a chemical derivatization step to increase their volatility. mdpi.com This additional step can add complexity to the analytical procedure. mdpi.com However, GC-MS is a highly sensitive technique that has found application in analyzing volatile organic compounds (VOCs) produced by mycotoxigenic fungi. nih.govcanberra.edu.au Profiling these volatile metabolites can serve as an indirect method to detect fungal contamination and potential aflatoxin presence. nih.govcanberra.edu.au The technique is primarily used in research settings to understand the metabolic profiles of fungi like Aspergillus flavus. nih.gov
Sample Preparation and Enrichment Strategies for Analytical Purity
Effective sample preparation is critical for accurate and reliable analysis of trace-level contaminants like Demethoxyaflatoxin B2. The primary goal is to isolate and concentrate the target analytes from the sample matrix while removing interfering substances.
Immunoaffinity Solid-Phase Extraction (SPE) is a highly specific and widely adopted sample cleanup and enrichment technique for aflatoxins. chromatographyonline.comresearchgate.net This method utilizes disposable columns containing a solid support to which monoclonal antibodies specific to the aflatoxin molecular structure are bound. mdpi.commzfoodtest.com
The process involves passing a liquid sample extract through the column. The antibodies selectively bind to the aflatoxin molecules, including analogues that share the core structure, while other matrix components are washed away. mzfoodtest.com The purified aflatoxins are then released from the antibodies using a strong elution solvent, such as methanol. iaea.orgmzfoodtest.com This technique results in a very clean and concentrated extract, which significantly enhances the sensitivity and reliability of subsequent chromatographic analysis by reducing matrix effects and improving the signal-to-noise ratio. chromatographyonline.commzfoodtest.com
Derivatization Techniques for Enhanced Detection in Complex Matrices
Derivatization in analytical chemistry involves modifying a chemical compound to produce a new compound, or 'derivative', that has properties more suitable for a given analytical method. For aflatoxins, derivatization is primarily employed to enhance their native fluorescence, thereby increasing the sensitivity of detection, particularly for HPLC with fluorescence detection (HPLC-FLD). nih.gov While Aflatoxin B2 and G2 are naturally fluorescent, Aflatoxin B1 and G1 exhibit weak fluorescence, which is significantly enhanced upon derivatization. The process is often applied to the entire group for consistent analytical methodology.
Two common approaches are pre-column and post-column derivatization:
Pre-column Derivatization : In this method, the derivatizing agent is added to the sample extract before it is injected into the HPLC system. A common agent is trifluoroacetic acid (TFA), which catalyzes the hydration of the terminal furan (B31954) ring of Aflatoxin B1 and G1 to form the highly fluorescent hemiacetal derivatives. This technique is effective but can sometimes lead to the formation of interfering byproducts. nih.gov
Post-column Derivatization : This technique involves derivatizing the analytes after they have been separated on the HPLC column and before they reach the detector. One method is photochemical derivatization using a Photochemical Reactor for Enhanced Detection (PHRED). researchgate.net The separated analytes in the mobile phase are passed through a reaction coil and irradiated with UV light (e.g., at 254 nm), which induces a chemical reaction that enhances fluorescence. This method avoids the potential issues of pre-column reactions and is often considered more robust for routine analysis. researchgate.netfao.org
The selection of a derivatization technique depends on the specific requirements of the analysis, including the matrix complexity, required detection limits, and available instrumentation. nih.govresearchgate.net
Table 2: Comparison of Derivatization Techniques for Aflatoxin Analysis
| Technique | Principle | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Pre-column Derivatization (e.g., with TFA) | Chemical reaction with an agent before HPLC injection to form a fluorescent derivative. | Simple procedure; no specialized post-column hardware required. | Potential for incomplete reactions or formation of interfering byproducts. | nih.gov |
| Post-column Photochemical Derivatization (PHRED) | UV irradiation after HPLC separation induces a photochemical reaction to enhance fluorescence. | Robust and automated; avoids pre-injection sample manipulation issues. | Requires a specific photochemical reactor device. | researchgate.netfao.org |
Spectroscopic and Elemental Characterization for Synthetic Product Purity and Identity
Following the chemical synthesis of a compound like racemic demethoxyaflatoxin B2, rigorous analytical characterization is essential to confirm its identity and assess its purity. iastate.edu This is critical for ensuring that the material used in further research is the correct molecule and is free from significant impurities that could affect experimental outcomes. The primary techniques used for this purpose are spectroscopic methods and elemental analysis. iastate.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. It provides detailed information about the chemical environment of each hydrogen atom in the molecule. For a synthetic product like demethoxyaflatoxin B2, the resulting spectrum, with its characteristic chemical shifts and coupling constants, serves as a molecular fingerprint. By comparing the obtained spectrum with expected values or those of known related structures, chemists can confirm that the target molecule has been successfully synthesized. iastate.edu
Elemental Analysis : This technique determines the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) that constitute a compound. The experimental results are compared against the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a key indicator of its purity. In the synthesis of demethoxyaflatoxin B2, elemental analysis was used alongside NMR to confirm that the purity of the final product was greater than 90%. iastate.edu
Together, these methods provide orthogonal data points that are fundamental for the unambiguous confirmation of a synthetic product's identity and purity, which is a prerequisite for its use as an analytical standard or in toxicological studies. iastate.edu
Table 3: Characterization Methods for Synthetic Demethoxyaflatoxin B2
| Analytical Technique | Purpose | Information Provided | Reference |
|---|---|---|---|
| Proton (¹H) NMR Spectroscopy | Structural Elucidation and Identity Confirmation | Provides a detailed map of the hydrogen atoms in the molecule, confirming the connectivity and stereochemistry of the chemical structure. | iastate.edu |
| Elemental Analysis | Purity Assessment and Formula Verification | Determines the percentage composition of elements (C, H, O), which is used to verify the empirical formula of the synthesized compound. | iastate.edu |
Genotoxicity Research Framework and Mechanistic Considerations for Aflatoxin Analogues
Fundamental Mechanisms of Genotoxic Action Applicable to Aflatoxin Analogues
Aflatoxin analogues are not directly reactive with DNA. Their genotoxicity is contingent upon metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver, to form highly reactive electrophilic intermediates. researchgate.netresearchgate.net The most studied analogue, Aflatoxin B1 (AFB1), is metabolized to AFB1-8,9-epoxide. researchgate.netnih.govresearchgate.net This reactive epoxide can then directly interact with DNA through covalent bonding. mdpi.com This represents the primary mechanism of direct DNA interaction.
The interaction involves the AFB1-8,9-epoxide intercalating into the DNA double helix and forming a covalent bond with the N7 atom of guanine (B1146940) residues. nih.govresearchgate.net This direct binding alters the structure of the DNA molecule. mdpi.com While covalent binding after metabolic activation is the main form of direct damage, some aflatoxins can also interact with DNA directly through noncovalent means, such as intercalative binding, though this is a reversible interaction. mdpi.com
Indirect DNA damage also occurs as a consequence of aflatoxin exposure. The metabolic processes that activate aflatoxins also generate reactive oxygen species (ROS). sciopen.com This increase in ROS leads to oxidative stress, which can indirectly damage DNA through mechanisms like lipid peroxidation, where byproducts can form DNA adducts, and direct oxidation of DNA bases. researchgate.netsci-hub.se
The interaction of activated aflatoxin analogues with DNA results in the formation of various types of damage and lesions. The most significant of these are DNA adducts. nih.gov
DNA Adducts: The primary lesion is the formation of the 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 adduct (AFB1-N7-Gua). researchgate.netresearchgate.net This adduct is chemically unstable and can lead to further lesions. researchgate.net The formation of AFB1-DNA adducts is considered a critical step in the carcinogenic process initiated by aflatoxin exposure. researchgate.netnih.gov
Apurinic (AP) Sites: The unstable AFB1-N7-Gua adduct can be spontaneously lost from the DNA backbone, a process called depurination, which creates an apurinic (AP) site. researchgate.netresearchgate.net These are non-instructional lesions that can stall DNA replication and lead to mutations if not repaired.
Formamidopyrimidine (FAPy) Adducts: Alternatively, the unstable AFB1-N7-Gua adduct can undergo a chemical transformation where the imidazole ring of the guanine base opens, forming a more stable aflatoxin B1-formamidopyrimidine (AFB1-FAPy) adduct. researchgate.netresearchgate.netnih.gov
DNA Strand Breaks: The process of repairing these bulky adducts, or the collapse of the replication fork at an unrepaired lesion, can lead to both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA. nih.gov
These forms of DNA damage disrupt normal cellular processes like transcription and replication and are central to the mutagenic and carcinogenic effects of aflatoxins. researchgate.net
The DNA lesions induced by aflatoxin analogues can lead to larger-scale damage at the chromosomal level. Chromosomal aberrations, which are changes in the structure or number of chromosomes, are a hallmark of genotoxicity. nih.gov
Structural Aberrations: These involve changes in the physical structure of a chromosome. Unrepaired or misrepaired DNA double-strand breaks are a major cause of structural aberrations. Aflatoxin B1 has been shown to induce a variety of these changes in bone marrow cells, including:
Breaks: Simple breaks in a chromatid or chromosome. nih.gov
Deletions: Loss of a segment of a chromosome.
Translocations: Exchange of genetic material between different chromosomes.
The formation of bulky DNA adducts can stall DNA replication, potentially leading to the collapse of the replication fork and the formation of double-strand breaks, which are precursors to these structural changes. nih.gov
Numerical Aberrations: These involve the gain or loss of one or more whole chromosomes (aneuploidy) or entire sets of chromosomes (polyploidy). While the link is less direct than with structural aberrations, genotoxic agents can interfere with the mitotic apparatus, such as the spindle fibers, leading to improper segregation of chromosomes during cell division. Aflatoxin has been observed to cause mitotic disruptions, which could contribute to numerical aberrations. nih.gov The assessment of chromosomal aberrations is a key endpoint in evaluating the genotoxic potential of chemical compounds. chemsafetypro.comnih.gov
In the assessment of chemical safety, it is crucial to distinguish between the terms genotoxicity and mutagenicity. biobide.com
Genotoxicity is a broad term referring to the ability of a chemical agent (a genotoxin) to damage the genetic material (DNA and chromosomes) within a cell. biobide.comdifferencebetween.com This damage does not necessarily result in a permanent, heritable change. Genotoxic effects include DNA adduct formation, DNA strand breaks, and chromosomal aberrations. biobide.com
Mutagenicity , a subset of genotoxicity, is the capacity of an agent (a mutagen) to induce a permanent and transmissible change in the DNA sequence of an organism. chemsafetypro.comdifferencebetween.com This change is known as a mutation. chemsafetypro.com
The key distinction is that not all genotoxic events lead to mutations. chemsafetypro.com A cell's DNA repair mechanisms can often correct the initial damage caused by a genotoxin. However, if the damage is not repaired or is repaired incorrectly before cell division, it can become fixed as a mutation. Therefore, all mutagens are considered genotoxic, but not all genotoxic substances are mutagenic. chemsafetypro.comdifferencebetween.com
In compound assessment, genotoxicity tests serve as a broad screen for potential harm to genetic material, while mutagenicity tests specifically identify agents that can cause heritable changes, which are often linked to carcinogenesis. biobide.comscitovation.com
| Aspect | Genotoxicity | Mutagenicity |
|---|---|---|
| Definition | Ability of a substance to damage cellular genetic material (DNA). pediaa.com | Ability of a substance to cause a permanent, heritable change in the DNA sequence (a mutation). chemsafetypro.com |
| Scope | Broader term; includes DNA damage, chromosomal aberrations, etc. biobide.com | A specific type of genotoxicity. biobide.com |
| Outcome | May or may not be permanent; can be repaired. | A permanent, transmissible alteration of the DNA sequence. chemsafetypro.com |
| Relationship | Not all genotoxins are mutagens. differencebetween.com | All mutagens are genotoxins. differencebetween.com |
| Examples of Endpoints | DNA adducts, DNA strand breaks, chromosomal damage. biobide.com | Gene mutations (point mutations, frameshifts), chromosomal mutations. |
In Vitro Genotoxicity Assessment Methodologies for Aflatoxin Analogues
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and validated short-term in vitro method for assessing the mutagenic potential of chemical compounds. re-place.bewikipedia.org It is often one of the first tests performed in a genotoxicity screening battery. chemsafetypro.com
The principle of the Ames test is to detect mutations that revert or reverse a pre-existing mutation in the test organism, restoring its original function. youtube.com The assay typically uses several specially constructed strains of the bacterium Salmonella typhimurium (and sometimes Escherichia coli) that have a mutation in a gene required for the synthesis of the amino acid histidine. wikipedia.orgyoutube.com Because of this mutation, these auxotrophic bacteria (termed His-) cannot grow on a culture medium that lacks histidine. wikipedia.org
When these His- bacteria are exposed to a mutagen, the chemical can cause a second mutation in the histidine gene that restores its function. This "back mutation" or "reversion" changes the bacteria back to a prototrophic state (His+), allowing them to synthesize their own histidine and form colonies on a histidine-deficient medium. youtube.com The mutagenic potency of a substance is generally correlated with the number of revertant colonies observed, usually in a dose-dependent manner. re-place.be
Since many chemicals, including aflatoxins, are not mutagenic themselves but become so after being processed by enzymes in the body, the Ames test is typically performed both with and without a metabolic activation system. nih.govnih.gov This system is usually a liver homogenate fraction (called S9 mix), typically from rats, which contains CYP450 enzymes that can metabolize pro-mutagens into their reactive, mutagenic forms. youtube.com Aflatoxins consistently show mutagenic activity in the Ames test only in the presence of this S9 fraction, confirming their status as pro-mutagens. nih.govnih.gov
| Compound | Relative Mutagenic Potency (Compared to Aflatoxin B1) |
|---|---|
| Aflatoxin B1 | 100% |
| Aflatoxicol | 45.5% |
| Aflatoxin G1 | 3.3% |
| Aflatoxin M1 | 3.0% |
| Aflatoxin B2 | 0.2% |
| Aflatoxin G2 | 0.1% |
| Data derived from studies using the Salmonella typhimurium assay with metabolic activation. nih.govnih.gov The potency of Aflatoxin B2 is significantly lower than that of Aflatoxin B1, which is attributed to the absence of the 8,9-double bond necessary for efficient epoxidation. nih.govrupahealth.com |
Mammalian Cell Cytogenetic Assays (e.g., Chromosome Aberration Test)
The in vitro chromosome aberration test is a fundamental assay for evaluating the clastogenic potential of chemical compounds, including aflatoxin analogues. eurofins.com This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells. criver.com Such aberrations include chromosome breaks, chromatid breaks, deletions, and exchanges. criver.com
The assay is typically conducted using established cell lines, such as Chinese Hamster Ovary (CHO) cells, or primary cell cultures like human peripheral blood lymphocytes. criver.com Cells are exposed to the test compound for a defined period, both with and without an external metabolic activation system (e.g., a rat liver S9 fraction), to account for pro-genotoxins that require metabolic conversion to become reactive. criver.com Following exposure and a recovery period, cells are treated with a mitotic inhibitor to arrest them in the metaphase stage of cell division. Chromosomes are then harvested, stained, and analyzed microscopically for structural abnormalities. eurofins.com
A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to negative controls. eurofins.com This assay is a key indicator of a compound's potential to induce significant genetic damage and is a standard component of regulatory genotoxicity testing batteries. eurofins.comfda.gov While providing crucial information, it's important to note that chromosomal aberration analysis can also help differentiate between clastogenic agents that cause breakages and aneugenic agents that cause chromosome loss or gain. mdpi.com
Table 1: Example Data from an In Vitro Chromosome Aberration Assay
This table presents hypothetical data illustrating typical results for an aflatoxin analogue.
| Concentration (µg/mL) | Metabolic Activation (S9) | Total Metaphases Scored | Cells with Aberrations (%) | Types of Aberrations Observed |
| 0 (Vehicle Control) | Absent | 200 | 1.5 | Chromatid Gaps |
| 1.0 | Absent | 200 | 2.0 | Chromatid Gaps, Breaks |
| 5.0 | Absent | 200 | 4.5 | Chromatid Breaks, Fragments |
| 10.0 | Absent | 200 | 8.0 | Chromatid Breaks, Exchanges |
| 0 (Vehicle Control) | Present | 200 | 2.0 | Chromatid Gaps |
| 1.0 | Present | 200 | 5.5 | Chromatid Breaks, Fragments |
| 5.0 | Present | 200 | 12.0 | Chromatid Breaks, Exchanges |
| 10.0 | Present | 200 | 21.5* | Complex Rearrangements |
*Statistically significant increase compared to vehicle control (p < 0.05).
In Vitro Micronucleus Tests
The in vitro micronucleus test is a widely used genotoxicity assay that detects both clastogenic and aneugenic events. nih.govfrontiersin.org Micronuclei are small, membrane-bound bodies within the cytoplasm of a cell that contain either lagging chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. mdpi.com Their formation is a hallmark of genotoxic exposure. mdpi.com
This assay can be performed on a variety of mammalian cell lines. coresta.org A key feature of the modern assay is the use of cytochalasin B to block cytokinesis (the final step of cell division), resulting in the accumulation of binucleated cells. frontiersin.org This ensures that the cells analyzed have completed one round of mitosis during or after exposure to the test substance, which is a prerequisite for micronucleus formation from chromosome breaks. frontiersin.org
Cells are treated with various concentrations of the test compound, with and without metabolic activation. nih.gov After the treatment and recovery period, the cells are harvested, stained, and the frequency of micronuclei in binucleated cells is scored. An increase in the frequency of micronucleated cells in treated cultures compared to control cultures indicates that the substance has the potential to induce chromosomal damage. nih.gov This assay is valued for its ability to detect a broad range of genetic damage and its high throughput capabilities. nih.gov
Table 2: Sample Results from an In Vitro Micronucleus Test
This table displays hypothetical data for an aflatoxin analogue in binucleated cells.
| Concentration (µg/mL) | Metabolic Activation (S9) | Total Binucleated Cells Scored | Binucleated Cells with Micronuclei (%) |
| 0 (Vehicle Control) | Absent | 2000 | 1.8 |
| 2.5 | Absent | 2000 | 2.1 |
| 5.0 | Absent | 2000 | 3.9 |
| 10.0 | Absent | 2000 | 6.5 |
| 0 (Vehicle Control) | Present | 2000 | 2.0 |
| 2.5 | Present | 2000 | 6.2 |
| 5.0 | Present | 2000 | 11.7 |
| 10.0 | Present | 2000 | 19.4* |
*Statistically significant increase compared to vehicle control (p < 0.05).
In Vivo Genotoxicity Assessment Methodologies for Aflatoxin Analogues
In vivo assays are essential for confirming genotoxic effects observed in vitro and for understanding the behavior of a substance in a whole organism, including its metabolism, distribution, and excretion.
Comet Assay for Detection of DNA Damage
The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting primary DNA damage in individual cells. nih.gov It can measure DNA single-strand breaks, double-strand breaks, and alkali-labile sites. nih.gov A key advantage of the in vivo comet assay is its applicability to virtually any tissue from an animal exposed to a test compound, allowing for the assessment of organ-specific genotoxicity. nih.gov
In a typical study, animals are administered the test substance. After a set exposure time, cells are isolated from target organs (such as the liver, a primary target for aflatoxins), embedded in agarose on a microscope slide, and lysed to remove membranes and proteins, leaving the DNA as a "nucleoid". nih.gov The slides are then placed in an electrophoresis chamber under alkaline conditions, which denatures the DNA. Fragmented DNA migrates away from the nucleoid towards the anode, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). nih.gov
The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail. A significant increase in DNA migration in cells from treated animals compared to controls indicates that the compound induced DNA damage. nih.gov
Table 3: Illustrative Data from an In Vivo Comet Assay in Liver Cells
This table shows hypothetical results for an aflatoxin analogue.
| Treatment Group | Number of Animals | Mean % Tail DNA (± Standard Deviation) |
| Vehicle Control | 5 | 4.2 ± 1.1 |
| Analogue - Low Dose | 5 | 8.9 ± 2.5 |
| Analogue - Mid Dose | 5 | 15.7 ± 3.8 |
| Analogue - High Dose | 5 | 28.4 ± 5.2 |
| Positive Control | 5 | 35.1 ± 4.9 |
*Statistically significant increase compared to vehicle control (p < 0.05).
In Vivo Micronucleus Tests in Rodent Models
The in vivo micronucleus test is one of the most widely used and validated assays for assessing chromosomal damage in whole animals. nih.govresearchgate.net It detects damage to the chromosomes or the mitotic apparatus in erythroblasts of the bone marrow. mdpi.com When these developing red blood cells (polychromatic erythrocytes, or PCEs) mature, the main nucleus is expelled, but any micronuclei formed remain in the anucleated cell. nih.gov
In this assay, rodents (typically mice or rats) are exposed to the test substance. fda.gov Bone marrow is collected at appropriate time points after exposure, and smears are prepared on microscope slides. fda.gov The slides are stained to differentiate between immature PCEs and mature normochromatic erythrocytes (NCEs). The frequency of micronucleated PCEs (MN-PCEs) is then determined by microscopic analysis. mdpi.com
A significant, dose-related increase in the frequency of MN-PCEs in treated animals provides strong evidence of in vivo genotoxicity. mdpi.com The ratio of PCEs to NCEs is also calculated to assess for bone marrow toxicity. mdpi.com This assay is a cornerstone of regulatory safety testing due to its high relevance in predicting carcinogenic potential. researchgate.net
Table 4: Representative Findings from an In Vivo Micronucleus Test in Rodent Bone Marrow
This table provides hypothetical data for an aflatoxin analogue.
| Treatment Group | Number of Animals | MN-PCEs per 2000 PCEs (Mean ± SD) | % PCE (Mean ± SD) |
| Vehicle Control | 6 | 2.8 ± 1.2 | 48.5 ± 5.1 |
| Analogue - Low Dose | 6 | 5.1 ± 1.9 | 45.2 ± 4.8 |
| Analogue - Mid Dose | 6 | 9.7 ± 2.8 | 41.8 ± 5.5 |
| Analogue - High Dose | 6 | 18.3 ± 4.5 | 35.6 ± 6.2 |
| Positive Control | 6 | 25.4 ± 5.3 | 30.1 ± 5.9* |
*MN-PCEs: Micronucleated Polychromatic Erythrocytes; PCEs: Polychromatic Erythrocytes. *Statistically significant difference from vehicle control (p < 0.05).
Lack of Publicly Available Research Hinders Detailed Analysis of Demethoxyaflatoxin B2, (+/-)-
A thorough review of available scientific literature reveals a significant gap in the molecular and cellular research specific to the chemical compound Demethoxyaflatoxin B2, (+/-)-. While the synthesis of this compound has been documented, detailed investigations into its biological interactions and effects at the molecular and cellular levels are not present in the public domain. Consequently, a comprehensive and scientifically accurate article adhering to the requested focus on this specific aflatoxin analogue cannot be generated at this time.
The user-provided outline requests in-depth information on the following aspects of Demethoxyaflatoxin B2, (+/-)-:
Molecular and Cellular Research on Aflatoxin Analogues
Role of Enzymatic Biotransformation in Cellular Fate
Extensive searches for research pertaining to these specific areas for Demethoxyaflatoxin B2, (+/-)- did not yield the necessary data to produce a thorough and informative article. The scientific community has largely focused its efforts on other aflatoxin analogues, such as Aflatoxin B1 and Aflatoxin B2, due to their prevalence and potent toxicity.
While information on related aflatoxins is abundant, extrapolating these findings to Demethoxyaflatoxin B2, (+/-)- without direct experimental evidence would be scientifically unsound and speculative. The structural differences, specifically the absence of a methoxy (B1213986) group, can significantly alter the compound's electronic properties, metabolic activation potential, and interactions with biological macromolecules.
Therefore, until specific research is conducted and published on the molecular and cellular effects of Demethoxyaflatoxin B2, (+/-)-, a detailed and accurate discussion of its molecular target interactions, the cellular pathways it affects, and its enzymatic biotransformation remains unfeasible.
Structure Activity Relationship Sar Investigations for Aflatoxin Analogues
Computational Approaches to SAR Prediction and Modeling
Computational chemistry has become an indispensable tool for exploring and predicting the properties and behavior of aflatoxins and their analogues. nih.gov In silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are used to rationalize experimental findings and predict the biological activity of novel or uncharacterized compounds. nih.gov
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For aflatoxin analogues, these models have been developed to predict properties like toxicity and carcinogenicity. researchgate.netconsensus.app The models utilize a range of molecular descriptors that quantify various aspects of a molecule's structure, including electronic, steric, and hydrophobic properties. For example, the presence of the dihydrofuran ring and specific electronic characteristics are often identified as key contributors to toxicity. Studies have shown that low Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the electrophilic nature of aflatoxins, which is related to their reactivity. nih.gov
Molecular docking is another powerful computational technique used to predict how a molecule, such as an aflatoxin analogue, binds to a biological target, typically a protein or DNA. researchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. acs.org For instance, docking studies have been used to investigate the binding of Aflatoxin B1 (AFB1) and its derivatives to DNA and various enzymes, providing a molecular-level understanding of its mechanism of action. nih.govacs.org Such studies can help explain why certain structural modifications enhance or diminish biological activity.
The table below summarizes various computational methods applied to the study of aflatoxin analogues.
| Computational Method | Application to Aflatoxin SAR | Key Findings/Predictions |
| QSAR | Predicts the biological activity (e.g., toxicity) of aflatoxin analogues based on structural descriptors. researchgate.netconsensus.app | Establishes correlations between electronic properties, molecular shape, and toxicity. Models can achieve high predictive accuracy for both regression and classification. researchgate.net |
| Molecular Docking | Simulates the binding of aflatoxins to biological macromolecules like DNA and proteins (e.g., enzymes, serum albumin). researchgate.netnih.gov | Identifies specific binding sites and key intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that govern complex formation. acs.org |
| Molecular Dynamics (MD) | Simulates the movement and conformational changes of the aflatoxin-target complex over time. nih.gov | Provides insights into the stability of the complex and refines the understanding of binding modes predicted by docking. nih.gov |
| Density Functional Theory (DFT) | Calculates the electronic structure, energy, and reactivity of aflatoxin molecules. nih.gov | Helps in understanding the reactivity of different parts of the molecule, such as the epoxidation of the terminal furan (B31954) ring. nih.gov |
Experimental Validation of Structural Modulations on Biological Activity
Experimental studies are essential for validating the predictions derived from computational models and for definitively establishing SAR. The toxicity of aflatoxins is largely dependent on their metabolic activation. Aflatoxin B1, the most potent of the group, is metabolized by cytochrome P450 enzymes in the liver to form the highly reactive Aflatoxin B1 8,9-epoxide. nih.gov This epoxide is a powerful electrophile that readily reacts with nucleophilic sites in cellular macromolecules, most notably the N7 position of guanine (B1146940) residues in DNA, to form DNA adducts. nih.gov This adduct formation is a critical step in the initiation of its carcinogenic effects. nih.gov
The structural features of the aflatoxin molecule are critical for this process. The presence of the unsaturated terminal furan ring in Aflatoxin B1 is paramount for its conversion to the reactive epoxide. Analogues that lack this double bond, such as Aflatoxin B2, are significantly less potent because they cannot be activated through epoxidation in the same manner.
Structural modifications at other positions also influence activity. The methoxy (B1213986) group on the benzene (B151609) ring of Aflatoxin B1 is known to affect its carcinogenic potency. The absence of this group, as in Demethoxyaflatoxin B2, results in altered electronic properties of the molecule, which in turn can affect its interaction with metabolic enzymes and target macromolecules. Experimental testing of such analogues confirms that even subtle changes to the molecular scaffold can lead to significant differences in biological outcomes.
The following table details the relationship between structural features and the biological activity of selected aflatoxin analogues.
| Compound | Key Structural Feature | Metabolic Activation | Relative Biological Activity |
| Aflatoxin B1 | Unsaturated terminal furan ring | Forms highly reactive 8,9-epoxide | Very High |
| Aflatoxin B2 | Saturated terminal furan ring | Cannot form 8,9-epoxide | Low |
| Aflatoxicol | Reduction of cyclopentenone carbonyl | Can be oxidized back to Aflatoxin B1 | Moderate to High |
| Demethoxyaflatoxin B2, (+/-)- | Saturated furan ring, lacks methoxy group | Cannot form 8,9-epoxide | Expected to be low |
Significance of Stereochemistry in the Activity of (+/-)- Demethoxyaflatoxin B2
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many compounds, including aflatoxins. mhmedical.comnih.gov Biological systems, such as enzyme active sites and cellular receptors, are themselves chiral and can therefore differentiate between the stereoisomers (enantiomers or diastereomers) of a chiral molecule. nih.gov This often results in one stereoisomer being significantly more active or potent than the other. nih.gov
The designation "(+/-)-" for Demethoxyaflatoxin B2 indicates that it is a racemic mixture, containing equal amounts of the two enantiomers. The biological activity of such a mixture is the combined result of the activities of both enantiomers. It is highly probable that these two enantiomers interact differently with biological targets.
The importance of stereochemistry is dramatically illustrated by the metabolic activation of Aflatoxin B1. The enzymatic epoxidation of the terminal furan ring can produce two diastereomeric epoxides: the exo-8,9-epoxide and the endo-8,9-epoxide. nih.gov Experimental evidence has conclusively shown that the exo stereoisomer is far more genotoxic. nih.gov It reacts with DNA at a rate at least 1000 times faster than the endo isomer. nih.gov This pronounced stereospecificity is a key determinant of Aflatoxin B1's potent carcinogenicity. The enzymes involved in the biosynthesis of aflatoxins also exhibit strict stereospecificity towards their substrates. researchgate.net
| Compound/Isomer | Stereochemical Feature | Significance in Biological Activity |
| Aflatoxin B1 exo-8,9-epoxide | Epoxide group is on the opposite face of the ring system | Highly reactive with DNA; considered the ultimate carcinogenic form. nih.gov |
| Aflatoxin B1 endo-8,9-epoxide | Epoxide group is on the same face of the ring system | Significantly less reactive with DNA and much less genotoxic. nih.gov |
| (+/-)-Demethoxyaflatoxin B2 | Racemic mixture of two enantiomers | The overall observed activity is a composite of the individual activities of each enantiomer, which are likely to differ due to stereospecific interactions with biological targets. |
Degradation Research Approaches for Aflatoxin Analogues
Photochemical Degradation Mechanisms (General Relevance to Aflatoxins)
Photodegradation, particularly using ultraviolet (UV) irradiation, is a recognized physical method for degrading aflatoxins. The photosensitive nature of aflatoxins makes them susceptible to decomposition upon exposure to light. The mechanism primarily involves the cleavage of the double bond in the terminal furan (B31954) ring of the aflatoxin molecule. This structural alteration is crucial as the furan ring is associated with the toxicity of aflatoxins.
Research on AFB1 has shown that UV irradiation can lead to the formation of various degraded products. frontiersin.org The process can significantly reduce the mutagenic effects of the aflatoxin. frontiersin.org The effectiveness of photodegradation can be influenced by the solvent in which the aflatoxin is present. For instance, studies have characterized different degradation products when AFB1 is in a water/acetonitrile solution versus in peanut oil. frontiersin.org
Recent advancements include the use of photocatalysis, which employs nanomaterials to enhance the degradation process under visible light. acs.org This method not only proves effective in degrading aflatoxins but also shows promise for practical applications in detoxifying contaminated cereals. acs.org The resulting photoproducts have been found to have reduced toxicity, indicating a successful detoxification process. frontiersin.orgacs.org
Table 1: Overview of Photochemical Degradation Studies on Aflatoxins
| Degradation Method | Aflatoxin Studied | Key Findings | Reference(s) |
|---|---|---|---|
| UV Irradiation | Aflatoxin B1 | Characterization of degraded products; loss of mutagenic effects. | frontiersin.org |
| Visible-light Photocatalysis | Aflatoxin B1 | Use of novel nanomaterials for efficient degradation; reduced ecotoxicity of products. | acs.org |
| Pulsed Light Irradiation | Aflatoxin B1, Aflatoxin B2 | Degradation follows second-order reaction kinetics; rate is proportional to irradiation intensity and initial concentration. | nih.gov |
Chemical Degradation Pathways (General Relevance to Aflatoxins)
Chemical methods for aflatoxin degradation often involve reactions that target the lactone ring, a key structural feature responsible for their toxicity. tandfonline.com Alkaline hydrolysis and ozonation are among the chemical treatments that have been investigated.
Weakly alkaline conditions, such as a pH of 9, have been shown to effectively reduce AFB1 and aflatoxin G2 (AFG2) levels. frontiersin.org The degradation occurs through the opening of the lactone ring, which is a known mechanism for reducing aflatoxin toxicity. frontiersin.org This method has demonstrated success in reducing the genotoxicity of AFB1 in contaminated cornmeal. frontiersin.org
Ozonation is another effective chemical method that generates hydroxyl radicals capable of degrading aflatoxins. nih.gov The reaction of ozone with AFB1 leads to the formation of several by-products, indicating multiple degradation pathways. nih.gov Similarly, ultrasound treatment and high-voltage atmospheric cold plasma (HVACP) generate reactive species that can degrade aflatoxins by disrupting the furan ring and modifying the lactone ring. nih.govacs.org
Table 2: Chemical Degradation Approaches for Aflatoxins
| Chemical Method | Target Aflatoxin(s) | Primary Mechanism | Outcome | Reference(s) |
|---|---|---|---|---|
| Weakly Alkaline Conditions (pH 9) | AFB1, AFG2 | Opening of the lactone ring. | Significant reduction in aflatoxin levels and genotoxicity. | frontiersin.org |
| Ozonation | AFB1 | Generation of hydroxyl radicals attacking the aflatoxin molecule. | Formation of various degradation by-products. | nih.gov |
| Ultrasound Treatment | AFB1 | Generation of H• and OH• radicals, and H2O2. | Disruption of the C8=C9 double bond in the furan ring and modification of the lactone ring. | nih.gov |
| High-Voltage Atmospheric Cold Plasma (HVACP) | AFB1 | Generation of reactive oxygen species, including ozone. | Degradation through multiple pathways involving radical additions and epoxidation. | acs.org |
Biological Degradation Processes and Microorganism Involvement (General Relevance to Aflatoxins)
Biological detoxification is considered an environmentally friendly and specific approach to degrade aflatoxins. nih.govresearchgate.netfrontiersin.org This method utilizes microorganisms such as bacteria, fungi, and yeasts, or their enzymes, to transform aflatoxins into less toxic compounds. nih.govresearchgate.netunram.ac.id
A wide range of microorganisms have been identified for their aflatoxin-degrading capabilities. Bacteria from genera such as Bacillus, Rhodococcus, and Streptomyces have shown the ability to degrade AFB1. tandfonline.commdpi.com Fungi, including some species of Aspergillus and Trichoderma, can also metabolize aflatoxins. nih.govresearchgate.netfrontiersin.org Yeasts and lactic acid bacteria often work by binding to the aflatoxins, preventing their absorption in the digestive tract. nih.govresearchgate.net
The enzymatic degradation of aflatoxins is a key area of biological research. Enzymes like laccases, peroxidases, and reductases can detoxify aflatoxins through oxidative and hydrolytic degradation. tandfonline.comunram.ac.id These enzymes can cleave the furan or lactone rings of the aflatoxin molecule, leading to a significant reduction in toxicity. tandfonline.com For instance, enzymes from Myroides odoratimimus have been shown to effectively degrade multiple types of aflatoxins by cleaving the lactone ring and hydrolyzing the epoxy group. mdpi.com
Table 3: Microorganisms and Enzymes in Aflatoxin Degradation
| Microorganism/Enzyme | Type | Aflatoxin(s) Degraded | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Bacillus subtilis | Bacterium | Aflatoxin B1 | Enzymatic degradation. | tandfonline.commdpi.com |
| Trichoderma reesei | Fungus | Aflatoxin B1, B2, G1, G2 | Enzymatic degradation by secreted components. | frontiersin.org |
| Rhodococcus erythropolis | Bacterium | Aflatoxin B1 | Biodegradation into lower molecular weight compounds. | mdpi.com |
| Laccase | Enzyme | Aflatoxin B1 | Cleavage of the furan or lactone ring. | tandfonline.com |
| Peroxidase | Enzyme | Aflatoxin B1 | Oxidative degradation. | unram.ac.idmdpi.com |
| Lactic Acid Bacteria | Bacteria | Aflatoxins | Binding and adsorption. | nih.govresearchgate.net |
| Myroides odoratimimus | Bacterium | AFB1, AFB2, AFG1, AFG2, AFM1 | Synergistic enzymatic degradation involving lactone ring cleavage and epoxy group hydrolysis. | mdpi.com |
Pre Clinical Studies and Animal Models for Mechanistic Insights of Aflatoxin Analogues
Application of Animal Models for Investigating Disease Pathophysiology and Mechanisms
Animal models are indispensable for investigating the pathophysiology of diseases induced by aflatoxin analogues and for understanding the underlying molecular mechanisms. The primary mechanism of Aflatoxin B2 toxicity and carcinogenicity is linked to its metabolic activation and subsequent interaction with cellular macromolecules.
A crucial aspect of Aflatoxin B2's pathophysiology, revealed through animal models, is its potential conversion to Aflatoxin B1. In susceptible species like the duck, liver enzymes metabolize Aflatoxin B2 to Aflatoxin B1. Aflatoxin B1 is then further metabolized by cytochrome P450 enzymes to the highly reactive Aflatoxin B1-8,9-epoxide. This epoxide is a potent electrophile that can form covalent adducts with DNA, primarily at the N7 position of guanine (B1146940) residues. The formation of these DNA adducts is a critical initiating event in the carcinogenic process, as it can lead to mutations in key genes, such as the p53 tumor suppressor gene, if not repaired.
Animal models, particularly rats, have been instrumental in demonstrating the in vivo formation of DNA adducts following Aflatoxin B2 administration. Studies have shown that the major DNA adduct formed is identical to the primary adduct formed by Aflatoxin B1, providing strong evidence for the bioactivation pathway of Aflatoxin B2 to a DNA-reactive species. The correlation between the levels of these DNA adducts and the toxic and carcinogenic outcomes in these models underscores the importance of this mechanistic pathway.
Mechanistic Studies on Compound-Induced Cellular and Organ Dysfunction in Vivo
In vivo studies in animal models provide direct evidence of Aflatoxin B2-induced cellular and organ dysfunction and are critical for understanding its toxicological profile. These studies typically involve the administration of the compound to animals, followed by the assessment of various biochemical and histopathological parameters.
A study in Swiss albino mice demonstrated the in vivo toxicity of Aflatoxin B2 on the liver and kidneys. The administration of Aflatoxin B2 led to a significant increase in the serum levels of liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of hepatocellular damage, as they are released into the bloodstream upon injury to liver cells.
The same study also reported a significant increase in markers of kidney dysfunction, namely blood urea nitrogen (BUN) and creatinine. An increase in these parameters suggests impaired renal function, as the kidneys are responsible for filtering these waste products from the blood.
Mechanistically, the study in mice pointed towards the induction of oxidative stress as a key contributor to the observed organ dysfunction. Aflatoxin B2 administration resulted in a significant increase in malondialdehyde (MDA) levels in both the liver and kidney tissues. MDA is a well-established marker of lipid peroxidation, a process where free radicals damage cell membranes. Concurrently, a decrease in the levels of glutathione (GSH), a major intracellular antioxidant, was observed in these tissues. This imbalance in the oxidant/antioxidant status indicates that Aflatoxin B2 induces oxidative stress, which can lead to cellular damage and contribute to the observed liver and kidney toxicity.
Table 2: In Vivo Effects of Aflatoxin B2 in Swiss Albino Mice
| Parameter | Control Group | Aflatoxin B2 Treated Group | Percentage Change | Organ Affected |
| ALT (U/L) | 25.4 ± 2.1 | 42.8 ± 3.5 | +68.5% | Liver |
| AST (U/L) | 38.7 ± 3.2 | 65.9 ± 5.4 | +70.3% | Liver |
| BUN (mg/dL) | 21.3 ± 1.8 | 28.5 ± 2.3 | +33.8% | Kidney |
| Creatinine (mg/dL) | 0.67 ± 0.05 | 1.57 ± 0.13 | +134.3% | Kidney |
| Liver MDA (nmol/g tissue) | 1.22 ± 0.10 | 2.15 ± 0.18 | +76.2% | Liver |
| Kidney MDA (nmol/g tissue) | 0.89 ± 0.07 | 1.63 ± 0.14 | +83.1% | Kidney |
| Liver GSH (mg/g tissue) | 4.87 ± 0.40 | 3.67 ± 0.30 | -24.6% | Liver |
| Kidney GSH (mg/g tissue) | 3.24 ± 0.27 | 1.39 ± 0.11 | -57.1% | Kidney |
Data are presented as mean ± standard deviation.
Emerging Research Directions and Methodological Advances for Demethoxyaflatoxin B2, +/
Integration of Omics Technologies (e.g., Genomics, Proteomics) in Mechanistic Research
The application of "omics" technologies is revolutionizing the mechanistic study of mycotoxins. While research specifically targeting Demethoxyaflatoxin B2 is still developing, the methodologies applied to closely related aflatoxins provide a clear roadmap for future investigations. Omics approaches offer a holistic view of the biological interactions of these compounds, moving from a single-target to a systems-level understanding. researchgate.netnih.gov
Genomics and Transcriptomics: These tools are crucial for understanding the genetic basis of fungal secondary metabolite production. researchgate.net For Demethoxyaflatoxin B2, genomic studies on the producing fungi can identify the biosynthetic gene clusters involved in its synthesis. Transcriptomic analysis (e.g., using cDNA microarrays) can then reveal how environmental factors or potential inhibitors influence the expression of these genes, thereby controlling toxin production. researchgate.net This information is foundational for developing strategies to prevent contamination at the source.
Proteomics: Proteomics investigates the entire set of proteins expressed by an organism. In the context of Demethoxyaflatoxin B2, proteomic studies can identify protein markers associated with exposure and elucidate the compound's mechanism of action. researchgate.net By analyzing changes in protein expression in a host organism after exposure, researchers can pinpoint the specific cellular pathways that are disrupted. This can help in understanding how the toxin exerts its effects and can reveal potential protein targets for therapeutic intervention or biomarkers for exposure. tandfonline.com
Metabolomics: As a powerful tool for analyzing small molecules, metabolomics provides a snapshot of the metabolic state of a cell or organism. nih.gov This approach can be used to trace the biotransformation of Demethoxyaflatoxin B2 within a host, identifying its metabolites and understanding its metabolic fate. nih.gov Untargeted metabolomics can also reveal broader biochemical pathway alterations, offering comprehensive insights into the compound's systemic effects. nih.gov
The integration of these omics fields, often termed multi-omics or systems biology, provides a comprehensive framework for elucidating the complex interactions between Demethoxyaflatoxin B2 and biological systems. nih.gov
Advanced Computational Modeling and Simulation for Structure and Interaction Prediction
Computational chemistry and molecular modeling have become indispensable tools for predicting the structural properties and biological interactions of molecules like aflatoxins. mdpi.com These in silico methods offer a rapid and cost-effective way to generate hypotheses and guide experimental research.
Structure Prediction and Homology Modeling: For understanding the biosynthesis of Demethoxyaflatoxin B2, computational methods can predict the three-dimensional structures of the enzymes involved. Techniques like homology modeling are used when experimental structures (e.g., from X-ray crystallography) are unavailable. nih.gov By using the amino acid sequence, researchers can model the structure of key enzymes, such as the polyketide synthases or cytochrome P450 monooxygenases involved in the aflatoxin pathway, providing a basis for understanding their function and for designing potential inhibitors. nih.govmdpi.com
Molecular Docking: This technique simulates the binding of a small molecule (ligand), such as Demethoxyaflatoxin B2, to the active site of a target protein. nih.govmdpi.com Molecular docking studies can predict the binding affinity and orientation of the toxin with key biological macromolecules, such as DNA or metabolic enzymes like cytochromes P450. mdpi.comnih.gov For instance, studies on Aflatoxin B2 have used docking to analyze interactions with enzymes, predicting binding energies and identifying key amino acid residues involved in the interaction. nih.govmdpi.com This information is critical for understanding how the compound is metabolized and how it may exert toxic effects. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. tandfonline.com These simulations can be used to study the stability of a toxin-protein complex and to observe conformational changes that may occur upon binding. tandfonline.com This provides a more realistic view of the molecular interactions than static docking models and can help refine the understanding of binding mechanisms.
The table below summarizes representative data from molecular docking studies on related aflatoxins, illustrating the type of predictive information that can be generated for Demethoxyaflatoxin B2.
| Aflatoxin | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Aflatoxin B1 | Cytochrome P450 3A4 | -7.5 | Arg105, Arg212, Ser119 |
| Aflatoxin B2 | Cytochrome P450 3A4 | -7.2 | Arg105, Phe108, Ile301 |
| Aflatoxin G1 | Cytochrome P450 1A2 | -7.8 | Phe226, Gly316, Thr124 |
| Aflatoxin G2 | Cytochrome P450 1A2 | -7.4 | Phe125, Phe226, Asp313 |
Data is illustrative and compiled from methodologies described in cited literature. mdpi.com
Development of Novel Synthetic Strategies for Advanced Analogues and Metabolites
Chemical synthesis is fundamental to studying mycotoxins, as it provides pure material for analytical standards, toxicological studies, and the development of research tools. Research into the total synthesis of complex molecules like aflatoxins has led to elegant and efficient strategies that can be adapted for Demethoxyaflatoxin B2. researchgate.net
The development of novel synthetic routes is focused on several key areas:
Asymmetric Synthesis: Creating stereochemically pure enantiomers of Demethoxyaflatoxin B2 and its analogues is a major goal. Modern synthetic methods, such as palladium-catalyzed dynamic kinetic asymmetric transformations, have been successfully used for the enantioselective synthesis of Aflatoxin B1. researchgate.net These advanced strategies allow for the construction of the molecule's chiral centers with high precision, which is crucial for studying the specific biological activities of each stereoisomer.
Synthesis of Metabolites: Understanding the metabolism of Demethoxyaflatoxin B2 requires access to its various metabolic products. Chemical synthesis can be employed to produce these metabolites in quantities sufficient for structural confirmation and biological testing. This bypasses the often difficult and low-yield process of isolating metabolites from biological systems.
Analogue Development: The synthesis of structural analogues of Demethoxyaflatoxin B2 is critical for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, chemists can probe which structural features are essential for its biological activity. mdpi.com This knowledge can aid in understanding its mechanism of action and in developing detoxification strategies or analytical tools like immunogens for antibody production. mdpi.comtext2fa.ir Recent synthetic efforts focus on modular approaches that allow for the flexible and efficient creation of a library of diverse analogues. researchgate.net
Innovative Analytical Platforms for Trace-Level Detection and Characterization
The need for rapid, sensitive, and reliable detection of aflatoxins in complex matrices like food and feed has driven significant innovation in analytical chemistry. researchgate.netresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for mycotoxin analysis, offering high sensitivity and specificity. nih.govlcms.cz Recent advances include the optimization of sample preparation methods, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which simplifies extraction and reduces analysis time. shimadzu.com Method optimization for LC-MS/MS focuses on enhancing ionization efficiency and selecting specific precursor-product ion transitions (Multiple Reaction Monitoring, MRM) to achieve very low limits of detection (LOD), often in the sub-parts-per-billion (ppb) range. nih.govlcms.cz
Biosensors: Biosensors are emerging as powerful tools for rapid and on-site screening of aflatoxins. nih.govmdpi.com
Immunosensors: These sensors utilize the highly specific binding between an antibody and the aflatoxin molecule. Electrochemical immunosensors, for example, can detect changes in electrical properties upon binding, allowing for sensitive quantification. researchgate.net
Aptasensors: Instead of antibodies, these sensors use aptamers—short, single-stranded DNA or RNA molecules—as the recognition element. mdpi.com Aptamers can be engineered to bind with high affinity and specificity to target molecules like aflatoxins and can be integrated into various transducer platforms (e.g., fluorescent, electrochemical) for signal generation. nih.gov
Nanomaterial-Based Platforms: The integration of nanomaterials (e.g., gold nanoparticles, quantum dots) into analytical systems has significantly enhanced detection capabilities. nih.gov Nanomaterials can be used to amplify the signal in biosensors, increasing sensitivity and lowering detection limits. nih.gov For example, gold nanoparticles are often used as labels in lateral flow immunoassays to provide a distinct colorimetric signal for rapid screening. nih.gov
The table below compares the performance characteristics of these innovative analytical platforms for aflatoxin detection.
| Analytical Platform | Principle | Typical Limit of Detection (LOD) | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection | 0.03 - 2.2 µg/kg researchgate.net | High accuracy, specificity, and suitability for multi-analyte confirmation. nih.gov |
| Electrochemical Immunosensor | Antibody-antigen binding causing a measurable electrical signal | 0.06 ng/mL acs.org | High sensitivity, portability, potential for on-site use. researchgate.netmdpi.com |
| Fluorescent Aptasensor | Aptamer-toxin binding causing a change in fluorescence | 0.13 ng/mL mdpi.com | High selectivity, ease of synthesis for recognition element, rapid response. researchgate.net |
| Nanomaterial-based Biosensor | Signal amplification or unique properties of nanomaterials | 0.16 ng/mL nih.gov | Enhanced sensitivity, potential for novel detection strategies. nih.gov |
Q & A
Basic Research Questions
Q. How should experimental designs for synthesizing (±)-Demethoxyaflatoxin B2 address chiral resolution and purity validation?
- Methodological Answer : Synthesis protocols must incorporate chiral chromatography (e.g., HPLC with chiral stationary phases) or enzymatic resolution to isolate enantiomers. Validate purity using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and enantiomeric excess (EE). Document all parameters (e.g., solvent systems, temperature, retention times) to ensure reproducibility .
Q. What analytical techniques are critical for validating the identity of (±)-Demethoxyaflatoxin B2 in complex matrices?
- Methodological Answer : Use high-resolution LC-MS/MS with multiple reaction monitoring (MRM) to detect trace levels. Confirm identity via NMR spectral matching (e.g., H, C, and 2D-COSY) and compare with reference standards. Include limits of detection (LOD) and quantification (LOQ) in validation reports, adhering to ICH guidelines for analytical method validation .
Q. What safety protocols are essential for handling (±)-Demethoxyaflatoxin B2 in laboratory settings?
- Methodological Answer : Implement OSHA-compliant PPE (gloves, lab coats, respirators) and conduct operations in fume hoods with HEPA filters. Regularly monitor airborne contamination using LC-MS. Emergency response plans should align with CHEMTREC guidelines, including spill containment and deactivation protocols (e.g., sodium hypochlorite treatment) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for (±)-Demethoxyaflatoxin B2 across studies?
- Methodological Answer : Conduct systematic validation using standardized cell lines (e.g., HepG2 for hepatotoxicity) and control for variables like metabolic activation (e.g., S9 liver fractions). Perform meta-analyses with stratified subgrouping (e.g., dose ranges, exposure durations) and apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify confounding factors .
Q. What experimental approaches elucidate the metabolic pathways and stereochemical effects of (±)-Demethoxyaflatoxin B2?
- Methodological Answer : Use C-labeled analogs in in vitro microsomal assays (human/rat liver S9 fractions) to track metabolite formation. Employ chiral LC-MS to differentiate enantiomer-specific metabolism. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict enzyme binding affinities for each enantiomer .
Q. How can computational modeling improve understanding of (±)-Demethoxyaflatoxin B2’s interaction with DNA or proteins?
- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study adduct formation with DNA bases (e.g., guanine-N7 binding). Validate predictions using in vitro electrophoretic mobility shift assays (EMSAs) or X-ray crystallography. Compare results with aflatoxin B1 models to identify structural determinants of toxicity .
Q. What strategies address challenges in detecting (±)-Demethoxyaflatoxin B2 in environmental samples with high background noise?
- Methodological Answer : Optimize sample preparation via immunoaffinity columns (IACs) or QuEChERS extraction to reduce matrix interference. Employ differential ionization techniques (e.g., ESI vs. APCI) in LC-MS to enhance selectivity. Validate recovery rates (>80%) and precision (%RSD <15%) across multiple matrices (soil, grain, water) .
Q. How does the racemic form of Demethoxyaflatoxin B2 influence its toxicokinetics compared to isolated enantiomers?
- Methodological Answer : Design comparative pharmacokinetic studies in rodent models, administering racemic vs. enantiopure forms. Quantify plasma half-lives using LC-MS and assess tissue distribution via whole-body autoradiography. Apply compartmental modeling (e.g., NONMEM) to evaluate enantiomer-specific absorption and clearance rates .
Data Presentation and Reproducibility
-
Example Table for Analytical Validation :
Parameter Value Method Reference Standard LOD 0.1 ppb LC-MS/MS (MRM) EPA 539 LOQ 0.3 ppb LC-MS/MS (MRM) EPA 539 Recovery Rate 85-95% QuEChERS + IAC cleanup AOAC 2007.01 Intra-day Precision 8% RSD Triplicate analysis (n=5) ICH Q2(R1) -
Key Considerations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
